N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
Overview
Description
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE is an organic compound belonging to the class of aralkylamines. It is characterized by the presence of a furan ring substituted with a pyridine moiety and a methylated amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Methylation of the Amine Group: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of cytochrome P450 enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets, such as cytochrome P450 enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the metabolism of substrates. This interaction is facilitated by the formation of a coordinate covalent bond between the amine group and the heme iron of the enzyme .
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Similar structure but with an additional methyl group on the amine.
N-METHYL(5-(PYRIDIN-4-YL)THIEN-2-YL)METHANAMINE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-METHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE is unique due to its specific substitution pattern and the presence of both a furan and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
837376-50-8 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-1-(5-pyridin-3-ylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-12-8-10-4-5-11(14-10)9-3-2-6-13-7-9/h2-7,12H,8H2,1H3 |
InChI Key |
MDGMPFRIYUFRRX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.